molecular formula C9H10F3NO B15234159 (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B15234159
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-IGJIYHIXSA-N
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Description

(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring an amino group and a trifluorophenyl group, makes it a valuable molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. This process often requires precise control of temperature and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying enantioselective reactions.

Biology

In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for understanding how trifluorophenyl groups influence molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

Uniqueness

Compared to its analogs, (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has a unique trifluorophenyl substitution pattern that may result in distinct biological activities. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1

InChI Key

UIYJYPYCJUAJJP-IGJIYHIXSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

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